Ieico-2F

Descripción general

Descripción

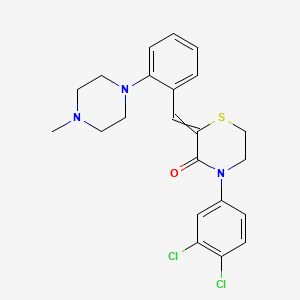

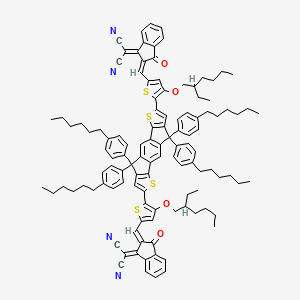

Ieico-2F is a non-fullerene acceptor used in organic solar cells. It is part of the IEICO series, which are known for their narrow bandgaps and high electron mobility. These compounds are designed to improve the efficiency of organic solar cells by enhancing light absorption and charge transport properties .

Mecanismo De Acción

Target of Action

Ieico-2F is a non-fullerene acceptor (NFA) used in organic solar cells . Its primary targets are the electron-donating core and electron-withdrawing end groups . These targets play a crucial role in the absorption of light and the transfer of energy within the solar cell .

Mode of Action

This compound interacts with its targets through a process known as charge recombination . This process involves the formation of non-emissive NFA triplet excitons . The majority of charge recombination under open-circuit conditions proceeds via the formation of these excitons . This process can be prevented by engineering substantial hybridization between the nfa triplet excitons and the spin-triplet charge-transfer excitons .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy transfer from the donor to the acceptor within the solar cell . This process is crucial for the conversion of light energy into electrical energy . The introduction of this compound into the system enhances the exciton utilization of the photoactive layer due to the second light absorption of 4TIC and efficient energy transfer from PBDB-T to the blended acceptor .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its absorption, distribution, and elimination within the solar cell. This compound exhibits a significant hypsochromic shift in film absorption, a slight enhancement in solution extinction coefficient, and a significantly elevated molecular energy level . These properties impact the bioavailability of this compound, enhancing its effectiveness within the solar cell .

Result of Action

The introduction of this compound into organic solar cells results in an enhanced power conversion efficiency . Devices based on this compound exhibit improved open-circuit voltage, short-circuit current density, and fill factor, leading to a power conversion efficiency of up to 10.48% with J52 and 8.79% with PBDB-T .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the absorption spectrum of the photoactive layer must match the AM 1.5G solar simulator spectrum for optimal performance . Furthermore, this compound devices show excellent stability and maintain 44% of their initial power conversion efficiency after 184.5 hours of continuous thermal annealing treatment at 150°C .

Análisis Bioquímico

Biochemical Properties

Ieico-2F plays a significant role in the biochemical reactions within OSCs. It interacts with other biomolecules such as PTB7-Th, a polymer donor, to form a bulk heterojunction . These interactions are crucial for the efficient conversion of solar energy into electrical energy .

Cellular Effects

In the context of OSCs, the “cells” refer to the individual solar cells. This compound influences the function of these cells by enhancing the capability of charge extraction and depressing carrier recombination . This leads to an improvement in the short-circuit current density of the devices .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with PTB7-Th to form a bulk heterojunction, which broadens the absorption of the active layer . Furthermore, it decreases carrier recombination and increases carrier lifetime, thereby enhancing the overall performance of the solar cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to maintain the performance of the solar cells. Devices doped with this compound maintained over 80% PCE after 500 hours of light irradiation .

Metabolic Pathways

In the context of OSCs, the “metabolic pathways” refer to the energy conversion processes. This compound is involved in the pathway of converting solar energy into electrical energy. It interacts with PTB7-Th and other components of the solar cell to facilitate this energy conversion .

Transport and Distribution

This compound is distributed within the active layer of the solar cell where it interacts with PTB7-Th to form a bulk heterojunction . This distribution is crucial for the efficient absorption of light and conversion of energy .

Subcellular Localization

In the context of OSCs, the “subcellular localization” refers to the placement of this compound within the different layers of the solar cell. This compound is located in the active layer where it forms a bulk heterojunction with PTB7-Th . This localization is key to its role in enhancing the performance of the solar cells .

Métodos De Preparación

The synthesis of Ieico-2F involves several steps. The core structure is typically built using a series of condensation reactions. The final product is obtained by introducing fluorine atoms at specific positions to enhance its electronic properties. The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as palladium .

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Ieico-2F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Halogenation reactions are common, where fluorine atoms are introduced to enhance electronic properties.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carbonyl compounds, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Ieico-2F has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its potential in bio-imaging due to its unique electronic properties.

Medicine: Investigated for use in drug delivery systems.

Industry: Primarily used in the production of high-efficiency organic solar cells.

Comparación Con Compuestos Similares

Ieico-2F is compared with other non-fullerene acceptors like IEICO and IEICO-4F. While all these compounds share a similar core structure, this compound is unique due to the presence of fluorine atoms, which enhance its electronic properties and improve its performance in solar cells .

Similar compounds include:

IEICO: Known for its high electron mobility and thermal stability.

IEICO-4F: Features additional fluorine atoms, resulting in an even narrower bandgap and higher efficiency.

Propiedades

IUPAC Name |

2-[(2Z)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H118N4O4S4/c1-9-17-23-27-37-77-45-53-83(54-46-77)113(84-55-47-78(48-56-84)38-28-24-18-10-2)97-65-94-98(66-93(97)109-99(113)67-103(125-109)111-101(121-73-75(15-7)35-21-13-5)63-87(123-111)61-95-105(81(69-115)70-116)89-41-31-33-43-91(89)107(95)119)114(85-57-49-79(50-58-85)39-29-25-19-11-3,86-59-51-80(52-60-86)40-30-26-20-12-4)100-68-104(126-110(94)100)112-102(122-74-76(16-8)36-22-14-6)64-88(124-112)62-96-106(82(71-117)72-118)90-42-32-34-44-92(90)108(96)120/h31-34,41-68,75-76H,9-30,35-40,73-74H2,1-8H3/b95-61-,96-62- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSAVAQBWNXIZ-MKHYCCTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H118N4O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)